- Preparation of pyridine-containing compounds as metalloenzyme inhibitors for treating pathogen-induced diseases in plants, World Intellectual Property Organization, , ,
Cas no 924646-90-2 (2-bromo-5-(difluoromethyl)thiophene)
924646-90-2 structure
Product Name:2-bromo-5-(difluoromethyl)thiophene
Numero CAS:924646-90-2
MF:C5H3BrF2S
MW:213.043126344681
MDL:MFCD22378823
CID:1972621
PubChem ID:66486803
Update Time:2024-12-09
2-bromo-5-(difluoromethyl)thiophene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-bromo-5-(difluoromethyl)thiophene
- 2-Bromo-5-(difluoromethyl)thiophene (ACI)
- SCHEMBL3823796
- SY198316
- 924646-90-2
- PS-6666
- W16588
- MFCD22378823
- ZLB64690
- AKOS015863299
- CS-0091157
- ZZWZXXXOTDMONE-UHFFFAOYSA-N
- EN300-219195
- DA-40501
- Thiophene, 2-bromo-5-(difluoromethyl)-
- F2147-4588
-
- MDL: MFCD22378823
- Inchi: 1S/C5H3BrF2S/c6-4-2-1-3(9-4)5(7)8/h1-2,5H
- Chiave InChI: ZZWZXXXOTDMONE-UHFFFAOYSA-N
- Sorrisi: FC(C1=CC=C(Br)S1)F
Proprietà calcolate
- Massa esatta: 211.91069g/mol
- Massa monoisotopica: 211.91069g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 99
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 28.2Ų
2-bromo-5-(difluoromethyl)thiophene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KQ181-200mg |
2-bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 95% | 200mg |
389.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KQ181-50mg |
2-bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 95% | 50mg |
161.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KQ181-1g |
2-bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 95% | 1g |
1413.0CNY | 2021-07-17 | |
| abcr | AB510700-250 mg |
2-Bromo-5-(difluoromethyl)thiophene; . |
924646-90-2 | 250MG |
€117.60 | 2023-04-18 | ||
| abcr | AB510700-1 g |
2-Bromo-5-(difluoromethyl)thiophene; . |
924646-90-2 | 1g |
€271.10 | 2023-04-18 | ||
| Apollo Scientific | PC49250-250mg |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 250mg |
£29.00 | 2025-02-21 | ||
| Apollo Scientific | PC49250-500mg |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 500mg |
£52.00 | 2025-02-21 | ||
| eNovation Chemicals LLC | D593202-5g |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 95% | 5g |
$890 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1222480-5g |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 95% | 5g |
$740 | 2024-06-03 | |
| Chemenu | CM423746-250mg |
Thiophene, 2-bromo-5-(difluoromethyl)- |
924646-90-2 | 95%+ | 250mg |
$67 | 2023-02-01 |
2-bromo-5-(difluoromethyl)thiophene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 0 °C; 15 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Preparation of thiophene-substituted tetracyclic compounds end-capped with peptide derivatives as antiviral agents for treating hepatitis C virus infection, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: (T-4)-Trifluoro(N-methylmethanaminato)sulfur ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Riferimento
- Substituted heteroaromatic pyrazolo-pyridines and their use as glun2b receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of 2-amino-N-(amino-oxo-aryl-λ6-sulfanylidene)acetamide compounds and their therapeutic use, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Preparation of fused tetracyclic heterocyclic compounds end-capped with peptide derivatives as antiviral agents for treating hepatitis C virus infection, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of heteroaryl substituted propan-2-ols as metalloenzyme inhibitor compounds, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: (T-4)-Trifluoro(N-methylmethanaminato)sulfur ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Riferimento
- Substituted pyrazolo-pyridine amides and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride ; 0 °C; 0 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Riferimento
- Preparation of pyridine carbamates and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Riferimento
- Preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Preparation of thiophene-substituted tetracyclic compounds end-capped with peptide derivatives as antiviral agents for treating hepatitis C virus infection, World Intellectual Property Organization, , ,
2-bromo-5-(difluoromethyl)thiophene Raw materials
2-bromo-5-(difluoromethyl)thiophene Preparation Products
2-bromo-5-(difluoromethyl)thiophene Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:924646-90-2)2-bromo-5-(difluoromethyl)thiophene
Numero d'ordine:A1191604
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:16
Prezzo ($):435.0
Email:sales@amadischem.com
2-bromo-5-(difluoromethyl)thiophene Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:924646-90-2)2-bromo-5-(difluoromethyl)thiophene
Purezza:99%
Quantità:5g
Prezzo ($):435.0